A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Indole-3-acetate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Indole-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants. While IAA is a critical regulator of plant growth and development, MeIAA is generally considered a biologically inactive precursor. Its activity is dependent on its hydrolysis to the active IAA form. This technical guide provides an in-depth overview of the physicochemical properties of Methyl indole-3-acetate, crucial for its application in research and development.
Physicochemical Properties
The fundamental physicochemical characteristics of Methyl indole-3-acetate are summarized below. These properties are essential for understanding its behavior in various experimental and physiological settings.
Table 1: General and Physical Properties of Methyl Indole-3-acetate
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 189.21 g/mol | [1][2][3][4][5][6] |
| Appearance | White to brown solid/powder | [3][7] |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 160-163 °C at 0.5 mmHg | [3] |
Table 2: Solubility and Partitioning Properties of Methyl Indole-3-acetate
| Property | Value | Source(s) |
| Solubility in Methanol | 0.1 g/mL (clear solution) | [3] |
| Predicted Water Solubility | 1.15 g/L | [8] |
| Predicted logP | 1.86 - 2.61 | [8] |
| Predicted pKa (Strongest Acidic) | 15.04 | [8] |
| Predicted pKa (Strongest Basic) | -7.1 | [8] |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties of organic compounds like Methyl indole-3-acetate.
Synthesis of Methyl Indole-3-acetate
A common method for the synthesis of Methyl indole-3-acetate is the Fischer esterification of indole-3-acetic acid.
Materials:
-
Indole-3-acetic acid (IAA)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve indole-3-acetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude Methyl indole-3-acetate can be further purified by recrystallization or column chromatography.[9]
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Materials:
-
Methyl indole-3-acetate sample
-
Capillary tubes
-
Melting point apparatus
-
Thermometer
Procedure:
-
Ensure the Methyl indole-3-acetate sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[1][5][10][11]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Materials:
-
Methyl indole-3-acetate sample
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
Procedure:
-
Place a small amount of the liquid Methyl indole-3-acetate into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer and immerse it in a heating bath.
-
Heat the bath gently and uniformly.
-
Observe the capillary tube. A slow stream of bubbles will emerge from the open end as the liquid is heated.
-
When a rapid and continuous stream of bubbles is observed, stop heating.
-
As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[2][3][12]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Materials:
-
Methyl indole-3-acetate sample
-
Various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate)
-
Test tubes
-
Vortex mixer or shaker
Procedure:
-
Place a small, accurately weighed amount of Methyl indole-3-acetate (e.g., 10 mg) into a test tube.
-
Add a small, measured volume of the chosen solvent (e.g., 1 mL).
-
Agitate the mixture vigorously using a vortex mixer or by shaking for a set period.
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the substance is soluble at that concentration.
-
If the solid has not dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves or a maximum volume of solvent is reached.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[4][13][14][15][16]
Signaling Pathway and Mechanism of Action
Methyl indole-3-acetate is an inactive form of the plant hormone auxin. Its biological activity is realized upon its conversion to indole-3-acetic acid (IAA) through hydrolysis, a reaction catalyzed by esterases within the plant.[17][18] Once converted to IAA, it enters the canonical auxin signaling pathway.
The core of the auxin signaling pathway involves three main protein families:
-
TIR1/AFB F-box proteins: These are the auxin receptors.
-
Aux/IAA transcriptional repressors: These proteins inhibit the activity of ARF transcription factors.
-
ARF (Auxin Response Factor) transcription factors: These factors bind to auxin-responsive elements in the promoters of auxin-responsive genes.[19][20][21]
In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from activating gene expression. When IAA is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate the expression of auxin-responsive genes, leading to various physiological responses.
The diagram above illustrates the conversion of inactive Methyl indole-3-acetate to active IAA and the subsequent canonical auxin signaling pathway leading to a physiological response.
This workflow outlines the key stages from the synthesis of Methyl indole-3-acetate to the determination of its physicochemical properties.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scbt.com [scbt.com]
- 7. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Indole-3-methyl acetate (FDB000936) - FooDB [foodb.ca]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. scribd.com [scribd.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. methyl indole-3-acetate esterase activity Gene Ontology Term (GO:0080030) [informatics.jax.org]
- 19. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance | MDPI [mdpi.com]
- 20. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
